molecular formula C4H4N2O2 B14458309 5-(Hydroxyamino)-2H-pyrrol-2-one CAS No. 74230-05-0

5-(Hydroxyamino)-2H-pyrrol-2-one

Katalognummer: B14458309
CAS-Nummer: 74230-05-0
Molekulargewicht: 112.09 g/mol
InChI-Schlüssel: LDLKEOHTZYGEEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Hydroxyamino)-2H-pyrrol-2-one is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrol-2-one ring substituted with a hydroxyamino group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxyamino)-2H-pyrrol-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method is the condensation of a hydroxylamine derivative with a pyrrol-2-one precursor. This reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Hydroxyamino)-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyamino group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrol-2-one derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Hydroxyamino)-2H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-(Hydroxyamino)-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biological processes, making the compound a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxytryptophan: A naturally occurring amino acid and precursor to serotonin.

    5-Amino-pyrazoles: Versatile synthetic building blocks in organic and medicinal chemistry.

    Hydroxyamino acids: Compounds with hydroxyl and amino groups, used in various biochemical applications.

Uniqueness

5-(Hydroxyamino)-2H-pyrrol-2-one stands out due to its unique combination of a pyrrol-2-one ring and a hydroxyamino group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

74230-05-0

Molekularformel

C4H4N2O2

Molekulargewicht

112.09 g/mol

IUPAC-Name

5-nitroso-1H-pyrrol-2-ol

InChI

InChI=1S/C4H4N2O2/c7-4-2-1-3(5-4)6-8/h1-2,5,7H

InChI-Schlüssel

LDLKEOHTZYGEEV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=C1)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.